molecular formula C17H21N7O2 B6457172 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549021-04-5

3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B6457172
CAS RN: 2549021-04-5
M. Wt: 355.4 g/mol
InChI Key: XHVFKCMDCAJDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21N7O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is 355.17567294 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

The compound’s quinolone scaffold suggests potential antibacterial activity. Researchers have investigated its effectiveness against Gram-negative and Gram-positive bacteria. By targeting bacterial DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to bacterial cell death .

Metal-Catalyzed Reactions

The cyclopropyl group may participate in metal-catalyzed reactions. For instance, boron reagents play a crucial role in Suzuki–Miyaura cross-coupling reactions, which form carbon–carbon bonds . Investigating whether this compound can serve as a boron source in such reactions could be valuable.

Organic Synthesis

The cyclopropyl-quinoline hybrid structure offers opportunities for synthetic chemistry. Researchers could explore its reactivity in various transformations, such as alkynylation reactions . Additionally, investigating its protodeboronation potential could lead to novel applications.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link Sigma-Aldrich. (2022). 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride. Link Chemistry LibreTexts. (2022). 3.7: Alkynes. Link Chemistry LibreTexts. (2022). 3.5: Naming Cycloalkanes. Link Catalytic protodeboronation of pinacol boronic esters: formal anti … (2019). Chemical Science, 10(30), 7141-7146. Link

properties

IUPAC Name

3-cyclopropyl-1-[1-(7-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-21-10-20-15-14(21)16(19-9-18-15)22-6-4-11(5-7-22)23-8-13(25)24(17(23)26)12-2-3-12/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVFKCMDCAJDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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